molecular formula C14H18N2OS B494434 N-(1,3-噻唑-2-基)金刚烷-1-甲酰胺 CAS No. 50591-73-6

N-(1,3-噻唑-2-基)金刚烷-1-甲酰胺

货号 B494434
CAS 编号: 50591-73-6
分子量: 262.37g/mol
InChI 键: SENHUAQKRFCQIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide, commonly known as ADA, is a promising compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of adamantane, a cycloalkane molecule with a unique cage-like structure, and contains a thiazole ring that imparts additional pharmacological properties. ADA has been studied extensively for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.

实验室实验的优点和局限性

One advantage of ADA is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. ADA also exhibits low cytotoxicity and high selectivity for cancer cells, making it a potential anticancer agent. However, ADA has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, ADA has a relatively short half-life, which may require frequent dosing.

未来方向

There are several future directions for the research and development of ADA. One potential application is the development of ADA-based antiviral drugs for the treatment of influenza and other viral infections. Another potential application is the use of ADA as a neuroprotective agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, ADA has the potential to be used as a targeted anticancer agent for the treatment of various types of cancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of ADA.

科学研究应用

抗菌活性

噻唑衍生物已被公认为在治疗各种细菌感染方面具有潜力。 “N-(1,3-噻唑-2-基)金刚烷-1-甲酰胺”可以针对病原微生物(如金黄色葡萄球菌铜绿假单胞菌大肠杆菌白色念珠菌)进行有效性研究,这些微生物是抗菌研究中常见的靶标 .

抗真菌活性

噻唑家族中类似的化合物已显示出有希望的抗真菌特性。 这表明“N-(1,3-噻唑-2-基)金刚烷-1-甲酰胺”也可以探索其抑制真菌生长的潜力,从而有助于治疗真菌感染 .

抗癌活性

噻唑与抗肿瘤和细胞毒活性有关。 该化合物可能是研究的一部分,目的是了解其对人类肿瘤细胞系的影响及其作为癌症治疗中治疗剂的潜在作用 .

抗氧化特性

噻唑衍生物的抗氧化特性使其成为研究由氧化应激引起的疾病治疗的候选者。 “N-(1,3-噻唑-2-基)金刚烷-1-甲酰胺”可能被研究其清除自由基和保护细胞免受损伤的能力 .

农业应用

一些噻唑化合物被发现可以促进植物生长,提高种子产量和油含量。 在农业环境中研究“N-(1,3-噻唑-2-基)金刚烷-1-甲酰胺”可能会导致与作物产量提高相关的发现 .

镇痛应用

鉴于最近对噻唑用于疼痛管理的兴趣,这种化合物可能被探索其潜在的镇痛作用,从而有助于开发新的止痛药 .

抗血栓活性

噻唑衍生物已被用作纤维蛋白原受体拮抗剂,具有抗血栓活性。 对“N-(1,3-噻唑-2-基)金刚烷-1-甲酰胺”的研究可以扩展到其在预防血栓形成中的可能用途 .

降压作用

由于噻唑正在研究用于治疗高血压,因此有可能“N-(1,3-噻唑-2-基)金刚烷-1-甲酰胺”也可以被研究其潜在的降压作用 .

属性

IUPAC Name

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c17-12(16-13-15-1-2-18-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENHUAQKRFCQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-aminothiazole (6.1 g, 61 mmol) in 250 mL. of THF at 0° C. was added a solution of adamantane-1-carbonyl chloride (11 g, 55 mmol) in 25 mL of THF, followed by triethylamine (17 ml, 0.12 mol). The mixture was warmed to 65° C., stirred for 4 hours, and then allowed to cool to ambient temperature. The mixture was diluted with ethyl acetate and washed twice with water and brine. The aqueous washings were combined and extracted with ethyl acetate. The combined organic extracts were dried over magnesium sulfate, filtered and concentrated under reduced pressure. Purification by column chromatography (SiO2, 20-40% ethyl acetate/hexanes gradient) afforded 11 g (78%) of the title compound, 1H NMR (CDCl3, 300 MHz) δ ppm 1.68-1.85 (m, 6 H), 1.97 (d, J=3.1 Hz, 6 H), 2.12 (s, 3 H), 6.96 (d, J=3.7 Hz, 1 H), 7.44 (d, J=3.4 Hz, 1 H), 8.92 (s, 1H); MS (DCI/NH3) m/z 263 (M+H)+.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of 2-aminothiazole (6.1 g, 61 mmol) in 250 mL of THF at 0° C. was added a solution of adamantane-1-carbonyl chloride (11 g, 55 mmol) in 25 mL of THF, followed by triethylamine (17 mL, 0.12 mol). The mixture was warmed to 65° C., stirred for 4 hours, and then allowed to cool to ambient temperature. The mixture was diluted with ethyl acetate and washed twice with water and brine. The aqueous washings were combined and extracted with ethyl acetate. The combined organic extracts were dried over magnesium sulfate, filtered and concentrated under reduced pressure. Purification by column chromatography (SiO2, 20-40% ethyl acetate/hexanes gradient) afforded 11 g (78%) of the title compound. 1H NMR (CDCl3, 300 MHz) δ ppm 1.68-1.85 (m, 6H), 1.97 (d, J=3.1 Hz, 6H), 2.12 (s, 3H), 6.96 (d, J=3.7 Hz, 1H), 7.44 (d, J=3.4 Hz, 1H), 8.92 (s, 1H); MS (DCI/NH3) m/z 263 (M+H)+.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。